2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-chlorophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include boronic acid derivatives, reduced boron-containing compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s boron-containing structure makes it a candidate for studying boron-based drug delivery systems and boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3,2-dioxaborinane-4,8-dione: Similar structure but lacks the methyl group.
2-(2-Chlorophenyl)-6-methyl-1,3,2-dioxaborinane-4,8-dione: Similar structure but with a different ring system.
Uniqueness
2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific ring structure and the presence of both a chlorophenyl group and a methyl group
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIRQIDVUGQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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